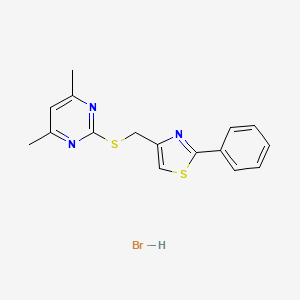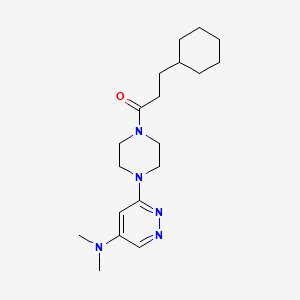![molecular formula C15H19N3O3 B2944518 ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 1164548-54-2](/img/structure/B2944518.png)
ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate is a compound with a complex chemical structure. This compound falls into the category of indole derivatives, which are known for their wide range of biological activities. Indole compounds are often explored for their potential therapeutic applications in various fields such as medicinal chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate generally involves a multi-step process:
Formation of the Indole Core: : This step can involve the Fischer indole synthesis or other methods like Bartoli indole synthesis. Reaction conditions often include acidic or basic environments, high temperatures, and specific catalysts.
Introduction of Substituents: : The dimethylamino group and methoxy group are introduced through specific reagents and conditions, often involving protection-deprotection strategies to ensure selective functionalization.
Esterification: : The carboxyl group is esterified using ethanol in the presence of acid catalysts like sulfuric acid or by employing esterification agents such as thionyl chloride followed by ethanol.
Industrial Production Methods
On an industrial scale, the preparation involves:
Optimization of reaction conditions to increase yield and purity.
Use of continuous flow reactors to control reaction parameters precisely.
Implementation of green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, which reduce the ester group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Alkyl halides in the presence of base.
Major Products
Oxidation: : Oxidized indole derivatives.
Reduction: : Alcohol derivatives of the indole ester.
Substitution: : Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate has significant applications in:
Chemistry: : As a building block for the synthesis of complex organic molecules.
Biology: : As a probe in biochemical assays due to its potential interactions with biological macromolecules.
Medicine: : Exploration of its pharmacological properties for potential therapeutic effects.
Industry: : Utilized in the development of materials with specific properties.
Wirkmechanismus
The compound's effects are exerted through its interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups play crucial roles in binding interactions, influencing the compound's activity and selectivity. Pathways involved often include modulation of signaling cascades or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate can be compared to:
5-methoxyindole-2-carboxylate derivatives: : Similar in structure but differ in biological activity based on substituent variations.
N-methylindole compounds: : Exhibit different chemical reactivity and pharmacological profiles.
Indole-3-carboxylate esters: : Vary in ester group and substituent positions, impacting their chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-15(19)14-13(16-9-18(2)3)11-8-10(20-4)6-7-12(11)17-14/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGGVJCJRUVVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)
![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2944444.png)
![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)





